molecular formula C7H3Cl2NO3 B1295142 2-Chloro-5-nitrobenzoyl chloride CAS No. 25784-91-2

2-Chloro-5-nitrobenzoyl chloride

Cat. No. B1295142
CAS RN: 25784-91-2
M. Wt: 220.01 g/mol
InChI Key: OGLKKYALUKXVPQ-UHFFFAOYSA-N
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Description

2-Chloro-5-nitrobenzoyl chloride is a chemical compound that is not directly discussed in the provided papers. However, related compounds such as 2-chloro-4-nitrobenzoic acid and its derivatives are extensively studied for their potential applications in pharmaceuticals and as building blocks for solid-phase synthesis of various heterocyclic scaffolds .

Synthesis Analysis

The synthesis of related compounds involves various methods. For instance, 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate is synthesized by reacting 4-chlorophenacyl bromide with 3-nitrobenzoic acid using potassium or sodium carbonate in DMF medium at room temperature . Similarly, 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole is synthesized through the reaction of 1,2-phenylenediamine and glycolic acid for the cyclization step . These methods indicate that the synthesis of 2-chloro-5-nitrobenzoyl chloride could potentially involve halogenation and nitration reactions.

Molecular Structure Analysis

The molecular structure of related compounds is confirmed using various techniques such as IR and single-crystal X-ray diffraction studies . The crystal structures of molecular salts/cocrystals of 2-chloro-4-nitrobenzoic acid demonstrate the importance of halogen bonds in these structures . The geometrical parameters obtained from X-ray diffraction studies are in agreement with computed values using methods like HF and DFT .

Chemical Reactions Analysis

The reactivity of similar compounds shows that they can undergo nucleophilic substitution reactions . For example, 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole undergoes nucleophilic substitution with pyridine . The presence of electron-withdrawing groups such as nitro and chloro substituents on the benzene ring can influence the reactivity of these compounds, suggesting that 2-chloro-5-nitrobenzoyl chloride may also participate in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized by spectroscopic, thermal, and X-ray diffraction techniques . The stability of molecules arising from hyper-conjugative interactions and charge delocalization is analyzed using NBO analysis, and the charge transfer within the molecule is determined by HOMO and LUMO analysis . The melting points of co-crystals are found to be higher than those of the pure components, indicating greater thermal stability . These analyses provide insights into the potential properties of 2-chloro-5-nitrobenzoyl chloride, such as its stability, electronic structure, and intermolecular interactions.

Scientific Research Applications

2-Chloro-5-nitrobenzoyl chloride is a chemical compound with the empirical formula C7H3Cl2NO3 . It’s often used in scientific research, particularly in the field of organic chemistry .

  • Organic Chemistry

    • 2-Chloro-5-nitrobenzoyl chloride is often used as a building block in organic chemistry . It’s involved in a variety of complex chemical reactions, and the details of these applications can vary widely depending on the specific research context .
    • It’s also used in the synthesis of other organic compounds .
  • Proteomics Research

    • 2-Chloro-5-nitrobenzoyl chloride is used as a building block for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to modify proteins or to create new molecules that interact with proteins in specific ways .

Safety And Hazards

2-Chloro-5-nitrobenzoyl chloride is considered hazardous. It may cause severe skin burns and eye damage, and may be corrosive to metals . It is recommended to avoid dust formation, breathing vapors, mist, or gas, and to use personal protective equipment .

properties

IUPAC Name

2-chloro-5-nitrobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO3/c8-6-2-1-4(10(12)13)3-5(6)7(9)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLKKYALUKXVPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9067148
Record name Benzoyl chloride, 2-chloro-5-nitro-
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Molecular Weight

220.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-nitrobenzoyl chloride

CAS RN

25784-91-2
Record name 2-Chloro-5-nitrobenzoyl chloride
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Record name Benzoyl chloride, 2-chloro-5-nitro-
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Record name Benzoyl chloride, 2-chloro-5-nitro-
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Record name Benzoyl chloride, 2-chloro-5-nitro-
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Record name 2-chloro-5-nitrobenzoyl chloride
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Synthesis routes and methods I

Procedure details

As described for Reference Example 21, 5.0 g of 2-chloro-5-nitrobenzoic acid is reacted with 50 ml of thionyl chloride to give 5.6 g of the product as an off-white solid.
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Synthesis routes and methods II

Procedure details

To a suspension of 2-chloro-5-nitro-benzoic acid (10 g, 49.6 mmol), oxalyl chloride was added dropwise (12.6 g, 2.0 equiv.). The resulting yellow solution was stirred at room temperature under argon overnight. The solvent was removed under vacuum to give a yellowish solid (10.8 g).
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

The process of claim 86 wherein the 2-chloro-5-nitrobenzoic acid is contacted with phosphorus pentachloride to form the 2-chloro-5-nitrobenzoyl chloride.
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Synthesis routes and methods V

Procedure details

As shown in scheme E, reaction of 2-chloro-5-nitrobenzoic acid with thionyl chloride gave 2-chloro-5-nitrobenzoyl chloride, which on further treatment with benzyl glycinate in the presence of triethylamine gave benzyl 2-(2-chloro-5-nitrobenzamido)acetate (intermediate 6). Treatment of intermediate 6 either with K18F or K19F in the presence of kryptofix [2.2.2] or 18-crown-6 to yield benzyl 2-(2-fluoro-5-nitrobenzamido)acetate, which on further reduction with hydrogen gas or hydrogen source in the presence of Pd/C gave 2-(5-amino-2-fluorobenzamido)acetic acid (compound 5).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
T Nishikubo, T Iizawa, I Imagawa… - Journal of Polymer …, 1981 - Wiley Online Library
… the polymerization was completed a few grains of hydroquinone monomethyl ether and 9.83 g (0.12 mol) of pyridine, followed by 26.4 g (0.12 mol) of 2-chloro-5-nitrobenzoyl chloride …
Number of citations: 12 onlinelibrary.wiley.com
T Nishikubo - Die Makromolekulare Chemie: Macromolecular …, 1979 - Wiley Online Library
… 2-Chloro-5-nitrobenzoyl chloride (bp 104-105 "C at 0.1 mbar) and 4-chloro-3-nitrobenzoyl chloride (bp 110-112 "C at 0,l mbar) were synthesized from the corresponding …
Number of citations: 3 onlinelibrary.wiley.com
ST Asundaria, KC Patel, KM Mehta - Phosphorus, Sulfur, and …, 2011 - Taylor & Francis
… 12(bj) were synthesized by using chloroacetyl chloride, acetyl chloride, 2-nitrobenzoyl chloride, 3-nitrobenzoyl chloride, 4-nitrobenzoyl chloride, 2-chloro-5-nitrobenzoyl chloride, 4-…
Number of citations: 3 www.tandfonline.com
NB Chapman, K Clarke, SN Sawhney - Journal of the Chemical …, 1968 - pubs.rsc.org
… 1.) was added to the residual solid to dissolve the 2-chloro-5-nitrobenzoyl chloride. Any 2-chloro-5-nitro… 2-Chloro-5-nitrobenzoyl chloride (88 g., 0.4 mole) in dry ether (300 ml.) was then …
Number of citations: 11 pubs.rsc.org
J Miller, VA Williams - Journal of the American Chemical Society, 1954 - ACS Publications
… A small amount was prepared in poor yield by condensing sodiomalonic ester in dry ether with the 2-chloro-5-nitrobenzoyl chloride, followed by hydrolysis and decarboxylation of the …
Number of citations: 9 pubs.acs.org
T Nishikubo, T Iizawa, Y Saito - Journal of Polymer Science …, 1983 - Wiley Online Library
… Also, the polymers obtained from the reaction of PGMA with benzoyl chloride or 2chloro-5-nitrobenzoyl chloride showed corresponding IR and lH-NMR spectra, respectively. …
Number of citations: 47 onlinelibrary.wiley.com
KD Robarge, SA Brunton, GM Castanedo, Y Cui… - Bioorganic & medicinal …, 2009 - Elsevier
… Benzimidazoles 1 and 3 and the reduced benzimidazole 4 were accessed via 2-chloro-5-nitrobenzoyl chloride (Scheme 3), as was the ring opened amide analog 10. Finally, …
Number of citations: 447 www.sciencedirect.com
TWM Spence, G Tennant - Journal of the Chemical Society, Perkin …, 1972 - pubs.rsc.org
… ,,, or a-anilinophenylacetonitrile (0.02 mol) in anhydrous benzene (100.0 ml) was treated dropwise with stirring with a solution of o-nitrobenzoyl chloride, 2-chloro5-nitrobenzoyl chloride, …
Number of citations: 0 pubs.rsc.org
K Nagarajan, RK Maller, B Anjaneyulu… - Indian Journal of …, 1974 - repository.ias.ac.in
The synthesis of several potential metabolites of the antidepressant, Sintamil (1) is described. Nitrolactams 3, 6 and 10, aminolactams 4, 7 and 11, and the aminoalkyl derivatives 8, 9, …
Number of citations: 6 repository.ias.ac.in
S Middleton - Australian Journal of Chemistry, 1959 - CSIRO Publishing
… THE SYNTHESIS OF 3-PHENPLTHIONAPHTHEN 2-Chloro 5-nitrobenzophenone (V) was prepared from benzene and 2-chloro5-nitrobenzoyl chloride by the Friedel-Craft reaction. It …
Number of citations: 16 www.publish.csiro.au

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